2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, furan, methylsulfanyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor containing a furan ring and a nitrile group can be reacted with an amine and a sulfur-containing reagent to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, while the amino and methylsulfanyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4-(thiophen-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(furan-2-yl)-6-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
77639-64-6 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3OS/c1-16-10-5-7(9-3-2-4-15-9)8(6-12)11(13)14-10/h2-5H,1H3,(H2,13,14) |
InChI Key |
SZJVKIFMUUBNQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=C1)C2=CC=CO2)C#N)N |
Origin of Product |
United States |
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